An In-depth Technical Guide to Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
An In-depth Technical Guide to Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS No. 124555-31-3), a pivotal intermediate in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity. This document details the compound's chemical identity, properties, and a thorough, field-proven synthesis protocol, including the preparation of its key precursor, cis-3-aminocyclopentanol. Furthermore, it presents a complete characterization profile with expected analytical data, discusses its critical role in drug discovery, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Introduction and Strategic Importance
In the landscape of antiviral drug discovery, carbocyclic nucleosides represent a class of therapeutics with profound impact. Unlike natural nucleosides, the replacement of the furanose ring's oxygen atom with a methylene group imparts significant metabolic stability, rendering them resistant to enzymatic degradation by nucleoside phosphorylases[1]. This structural modification is the cornerstone of successful drugs like Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV/AIDS[2].
The synthesis of these complex molecules hinges on the availability of strategically functionalized carbocyclic building blocks. Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as benzyl (cis-3-hydroxycyclopentyl)carbamate, is one such critical intermediate. Its structure contains three key features:
-
A cyclopentane core , mimicking the sugar moiety of natural nucleosides.
-
A cis-oriented hydroxyl group , which serves as a handle for subsequent glycosylation-analogue reactions.
-
A benzyloxycarbonyl (Cbz)-protected amine , which masks the amine's nucleophilicity during initial synthetic steps and allows for controlled deprotection under specific conditions later in the synthetic route.
This guide provides the necessary technical details to synthesize, characterize, and safely handle this high-value intermediate, empowering research and development in the antiviral field.
Compound Identification and Physicochemical Properties
The subject of this guide is the racemic mixture of the (1S,3R) and (1R,3S) enantiomers, denoted by the term rel (relative). This configuration corresponds to the cis diastereomer.
| Property | Value | Source(s) |
| Chemical Name | benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate | [3] |
| Synonyms | rel-benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, Benzyl (cis-3-hydroxycyclopentyl)carbamate | [3][4] |
| CAS Number | 124555-31-3 | [3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.29 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at 2-8 °C, sealed in a dry environment | [4] |
Synthesis and Purification
The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is a two-stage process. First, the key precursor cis-3-aminocyclopentanol is prepared. Second, the amine functional group of this precursor is protected with a benzyloxycarbonyl (Cbz) group.
Stage 1: Synthesis of the Precursor, cis-3-Aminocyclopentanol
The synthesis of the aminocyclopentanol precursor is a critical first step. While several routes exist, a common and scalable approach begins with 2-cyclopentenone. This method involves an azide addition followed by reduction, which establishes the required cis-stereochemistry.
Expertise & Experience Insight: The choice of starting from 2-cyclopentenone is strategic due to its commercial availability and the well-established stereochemical outcome of the azide addition and subsequent reduction steps, which reliably yields the desired cis product[5]. Alternative routes from cyclopentadiene via a hetero-Diels-Alder reaction also exist but can involve more complex multi-step procedures[6].
Experimental Protocol: Synthesis of cis-3-Aminocyclopentanol Hydrochloride (Adapted from patent literature[5])
-
Azide Addition: To a solution of 2-cyclopentenone in a suitable solvent such as dichloromethane, add sodium azide in the presence of an acid like acetic acid. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). This step forms an azido-ketone intermediate.
-
Reduction: The intermediate from the previous step is then subjected to a reduction reaction. This is often a two-part process: first, a hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to reduce the azide to an amine, followed by reduction of the ketone with a reducing agent like sodium borohydride to yield the alcohol[5]. The stereochemical outcome of this reduction predominantly yields the cis isomer.
-
Salt Formation & Isolation: After quenching the reaction and performing an aqueous workup, the resulting cis-3-aminocyclopentanol is often converted to its hydrochloride salt for better stability and ease of handling. This is achieved by dissolving the crude product in a solvent like methanol or isopropanol and treating it with a solution of hydrogen chloride. The hydrochloride salt typically precipitates and can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Caption: Workflow for the synthesis of the key precursor.
Stage 2: Cbz-Protection of cis-3-Aminocyclopentanol
This stage involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Trustworthiness Insight: A self-validating protocol for this step requires careful control of temperature and stoichiometry. Benzyl chloroformate is highly reactive and water-sensitive. The reaction is typically run at 0 °C to mitigate potential side reactions. Using a biphasic system (e.g., an organic solvent and aqueous base) or an anhydrous system with a non-nucleophilic organic base ensures efficient capture of the HCl byproduct without degrading the Cbz-Cl reagent.
Experimental Protocol: Synthesis of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
-
Dissolution: Suspend cis-3-aminocyclopentanol hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Basification: Add a base (e.g., triethylamine, 2.2 eq, for anhydrous conditions; or an aqueous solution of sodium bicarbonate for biphasic conditions) to the suspension and stir for 10-15 minutes to liberate the free amine.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
If using an organic solvent like dichloromethane, separate the organic layer. Wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude material is typically a white solid or a pale oil. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a pure white solid.
Caption: Final Cbz-protection step workflow.
Characterization and Analytical Profile
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. The following data represent the expected characterization profile for benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate.
Self-Validating System: The combination of NMR, IR, and MS provides orthogonal data points that confirm the structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of both cyclopentyl and benzyl moieties. IR spectroscopy validates the presence of key functional groups (hydroxyl, amine, and carbamate carbonyl). Mass spectrometry confirms the molecular weight of the parent compound.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃, δ in ppm): ~7.30-7.40 (m, 5H, Ar-H), ~5.10 (s, 2H, -OCH₂ Ph), ~4.90 (br s, 1H, NH ), ~4.20 (m, 1H, CH-OH), ~4.00 (m, 1H, CH-NH), ~2.00-2.20 (m, 1H, cyclopentyl-H), ~1.40-1.90 (m, 5H, cyclopentyl-H), ~1.70 (br s, 1H, OH ). |
| ¹³C NMR | (100 MHz, CDCl₃, δ in ppm): ~156.0 (C=O), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.9 (Ar-CH), ~73.0 (CH-OH), ~66.5 (-OC H₂Ph), ~55.0 (CH-NH), ~39.0 (cyclopentyl-CH₂), ~34.0 (cyclopentyl-CH₂), ~23.0 (cyclopentyl-CH₂). |
| FT-IR | (KBr, cm⁻¹): ~3300-3400 (O-H stretch, N-H stretch, broad), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-N stretch), ~1050 (C-O stretch).[7] |
| Mass Spec. | (ESI+) : m/z = 236.1 [M+H]⁺, 258.1 [M+Na]⁺. |
Note: NMR chemical shifts are predicted based on standard values for similar structures and may vary slightly.
Application in Drug Development
The primary application of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is as a crucial building block in the synthesis of carbocyclic nucleoside analogues. These analogues are designed to act as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes.
Case Study: Synthesis of Carbovir and Abacavir Analogues
Carbovir is a carbocyclic analogue of guanosine that shows potent anti-HIV activity. The synthesis of Carbovir and its prodrug, Abacavir, relies on a cyclopentene intermediate derived from a protected aminocyclopentanol like the title compound.
The synthetic logic proceeds as follows:
-
Starting Material: Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate provides the correct relative stereochemistry for the amino and hydroxyl groups.
-
Functional Group Manipulation: The hydroxyl group is typically converted into a leaving group, followed by elimination to introduce the double bond found in the Carbovir backbone.
-
Coupling: The Cbz-protected amine is deprotected, and the resulting free amine is used to construct the purine base (e.g., guanine or a precursor thereof) onto the cyclopentene ring.
-
Final Steps: Further manipulations lead to the final active pharmaceutical ingredient (API).
The use of this intermediate allows for the efficient and stereocontrolled construction of the carbocyclic core, which is essential for the biological activity of the final drug product[1][2].
Sources
- 1. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]
- 4. 1932090-03-3|Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 5. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
